Obatoclax mesylate

Catalog No.
S548181
CAS No.
803712-79-0
M.F
C21H23N3O4S
M. Wt
413.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Obatoclax mesylate

CAS Number

803712-79-0

Product Name

Obatoclax mesylate

IUPAC Name

(2Z)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C20H19N3O.CH4O3S/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17;1-5(2,3)4/h4-11,21,23H,1-3H3;1H3,(H,2,3,4)/b18-17-,19-10+;

InChI Key

ZVAGBRFUYHSUHA-DJDCCMOGSA-N

SMILES

CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

Obatoclax; Obatoclax mesylate; GX 015-070; GX015-070; GX-015-070; GX 015070; GX015070; GX-015070; GX 05-070; GX15070MS.

Canonical SMILES

CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O

Isomeric SMILES

CC1=CC(=C(N1)/C=C/2\C(=C/C(=C/3\C=C4C=CC=CC4=N3)/N2)OC)C.CS(=O)(=O)O

Description

The exact mass of the compound Obatoclax mesylate is 317.15281 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Obatoclax mesylate, also known as GX15-070, is an experimental small molecule drug primarily investigated for its potential in treating various cancers, including acute myeloid leukemia, Hodgkin's lymphoma, and mantle-cell lymphoma. This compound functions as a potent inhibitor of the B-cell lymphoma 2 protein family, which plays a critical role in regulating apoptosis, or programmed cell death. By inhibiting these proteins, obatoclax mesylate promotes apoptosis in cancer cells, thereby limiting tumor growth and proliferation .

The chemical formula for obatoclax mesylate is C21H23N3O4S\text{C}_{21}\text{H}_{23}\text{N}_{3}\text{O}_{4}\text{S}, with a molecular weight of approximately 413.49 g/mol. Its structure includes complex ring systems characteristic of many biologically active compounds .

Obatoclax mesylate functions as a BH3 mimetic, a molecule that mimics the natural proteins (BH3-only proteins) that bind to and inhibit the anti-apoptotic (cell death opposing) function of Bcl-2 family proteins []. By binding to these proteins, obatoclax mesylate disrupts their interaction with pro-apoptotic proteins like Bax and Bak, ultimately leading to the activation of the cell death cascade and elimination of cancer cells [].

Obatoclax mesylate is an experimental drug, and its safety profile in humans is not fully established. Preclinical studies suggest potential dose-dependent toxicities []. However, detailed data on specific hazards, like flammability or reactivity, are not publicly available.

Obatoclax mesylate primarily acts through the inhibition of anti-apoptotic Bcl-2 proteins. It binds to the BH3-binding site of these proteins, preventing their interaction with pro-apoptotic proteins such as Bax and Bak. This disruption leads to the release of cytochrome c from mitochondria, triggering the apoptotic cascade .

The specific

Obatoclax mesylate exhibits significant biological activity as a Bcl-2 inhibitor. It has been shown to:

  • Induce apoptosis in various cancer cell lines by blocking the anti-apoptotic signals mediated by Bcl-2 family proteins.
  • Enhance the efficacy of other chemotherapeutic agents when used in combination therapies.
  • Exhibit activity against multiple types of cancers, including hematological malignancies and solid tumors .

Clinical trials have demonstrated its potential effectiveness in treating acute myeloid leukemia and other malignancies, although challenges such as solubility and bioavailability have been noted .

The synthesis of obatoclax mesylate involves several steps typical of complex organic synthesis. Key steps may include:

  • Formation of Pyrrole Derivatives: Starting materials are reacted to form substituted pyrrole rings.
  • Indole Ring Construction: The indole moiety is synthesized through cyclization reactions.
  • Mesylation: The final step involves the introduction of the mesylate group to enhance solubility and stability.

While specific synthetic pathways are proprietary and not fully disclosed in public literature, general methods for synthesizing similar compounds can provide a framework for understanding how obatoclax mesylate is produced .

Obatoclax mesylate is primarily being studied for its applications in oncology. Its main potential uses include:

  • Treatment of hematological cancers such as acute myeloid leukemia and Hodgkin's lymphoma.
  • Combination therapy with other anticancer agents to enhance therapeutic efficacy.
  • Research tool for studying apoptosis mechanisms and Bcl-2 family interactions in various cell types .

Research indicates that obatoclax mesylate interacts with several cellular pathways:

  • Bcl-2 Family Proteins: Its primary interaction is with Bcl-2 and related proteins, leading to the activation of apoptotic pathways.
  • Caspase Activation: Obatoclax may also influence caspase activity indirectly by modulating mitochondrial membrane permeability .
  • Autophagy Regulation: Studies suggest that it can inhibit autophagy by interacting with autophagy-related proteins under certain conditions .

These interactions underline its potential as a therapeutic agent that can modify existing cellular processes to promote cancer cell death.

Obatoclax mesylate shares similarities with several other compounds that target the Bcl-2 family proteins or modulate apoptosis. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
NavitoclaxInhibits Bcl-2/Bcl-xL/Bcl-wPotent against chronic lymphocytic leukemia
VenetoclaxSelectively inhibits Bcl-2Approved for chronic lymphocytic leukemia treatment
ABT-737Dual inhibitor of Bcl-2 and Bcl-xLDesigned for oral administration
SabutoclaxInhibits multiple anti-apoptotic Bcl-2 family membersBroad-spectrum activity across various cancers

Obatoclax mesylate is unique due to its ability to bind multiple members of the Bcl-2 family simultaneously, potentially offering broader therapeutic implications compared to more selective inhibitors like venetoclax .

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

413.14092740 g/mol

Monoisotopic Mass

413.14092740 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

39200FJ43J

Dates

Modify: 2023-08-15
1: Díaz de Greñu B, Hernández PI, Espona M, Quiñonero D, Light ME, Torroba T, Pérez-Tomás R, Quesada R. Synthetic Prodiginine Obatoclax (GX15-070) and Related Analogues: Anion Binding, Transmembrane Transport, and Cytotoxicity Properties. Chemistry. 2011 Nov 9. doi: 10.1002/chem.201101547. [Epub ahead of print] PubMed PMID: 22069220.
2: Lieber J, Ellerkamp V, Wenz J, Kirchner B, Warmann SW, Fuchs J, Armeanu-Ebinger S. Apoptosis sensitizers enhance cytotoxicity in hepatoblastoma cells. Pediatr Surg Int. 2011 Oct 5. [Epub ahead of print] PubMed PMID: 21971946.
3: Martínez-Paniagua MA, Baritaki S, Huerta-Yepez S, Ortiz-Navarrete VF, González-Bonilla C, Bonavida B, Vega MI. Mcl-1 and YY1 inhibition and induction of DR5 by the BH3-mimetic Obatoclax (GX15-070) contribute in the sensitization of B-NHL cells to TRAIL apoptosis. Cell Cycle. 2011 Aug 15;10(16):2792-805. Epub 2011 Aug 15. PubMed PMID: 21822052.
4: Jóna A, Khaskhely N, Buglio D, Shafer JA, Derenzini E, Bollard CM, Medeiros LJ, Illés A, Ji Y, Younes A. The histone deacetylase inhibitor entinostat (SNDX-275) induces apoptosis in Hodgkin lymphoma cells and synergizes with Bcl-2 family inhibitors. Exp Hematol. 2011 Oct;39(10):1007-1017.e1. doi: 10.1016/j.exphem.2011.07.002. Epub 2011 Jul 20. PubMed PMID: 21767511; PubMed Central PMCID: PMC3177003.
5: Acoca S, Cui Q, Shore GC, Purisima EO. Molecular dynamics study of small molecule inhibitors of the Bcl-2 family. Proteins. 2011 Sep;79(9):2624-36. doi: 10.1002/prot.23083. Epub 2011 Jun 30. PubMed PMID: 21721047.
6: Herishanu Y, Gibellini F, Njuguna N, Hazan-Halevy I, Farooqui M, Bern S, Keyvanfar K, Lee E, Wilson W, Wiestner A. Activation of CD44, a receptor for extracellular matrix components, protects chronic lymphocytic leukemia cells from spontaneous and drug induced apoptosis through MCL-1. Leuk Lymphoma. 2011 Sep;52(9):1758-69. Epub 2011 Jun 8. PubMed PMID: 21649540.
7: Paik PK, Rudin CM, Pietanza MC, Brown A, Rizvi NA, Takebe N, Travis W, James L, Ginsberg MS, Juergens R, Markus S, Tyson L, Subzwari S, Kris MG, Krug LM. A phase II study of obatoclax mesylate, a Bcl-2 antagonist, plus topotecan in relapsed small cell lung cancer. Lung Cancer. 2011 Dec;74(3):481-5. Epub 2011 May 26. PubMed PMID: 21620511.
8: Brem EA, Thudium K, Khubchandani S, Tsai PC, Olejniczak SH, Bhat S, Riaz W, Gu J, Iqbal A, Campagna R, Knight J, Mavis C, Hoskin P, Deeb G, Gibbs JF, Fetterly G, Czuczman MS, Hernandez-Ilizaliturri FJ. Distinct cellular and therapeutic effects of obatoclax in rituximab-sensitive and -resistant lymphomas. Br J Haematol. 2011 Jun;153(5):599-611. doi: 10.1111/j.1365-2141.2011.08669.x. Epub 2011 Apr 15. PubMed PMID: 21492126; PubMed Central PMCID: PMC3092002.
9: Dean EJ, Cummings J, Roulston A, Berger M, Ranson M, Blackhall F, Dive C. Optimization of circulating biomarkers of obatoclax-induced cell death in patients with small cell lung cancer. Neoplasia. 2011 Apr;13(4):339-47. PubMed PMID: 21472138; PubMed Central PMCID: PMC3071082.
10: Heidari N, Hicks MA, Harada H. GX15-070 (obatoclax) overcomes glucocorticoid resistance in acute lymphoblastic leukemia through induction of apoptosis and autophagy. Cell Death Dis. 2010 Sep 16;1:e76. PubMed PMID: 21364679; PubMed Central PMCID: PMC3032343.

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